molecular formula C6H3NO6S B1429109 3-Nitrothiophene-2,5-dicarboxylic acid CAS No. 1437794-39-2

3-Nitrothiophene-2,5-dicarboxylic acid

Cat. No. B1429109
M. Wt: 217.16 g/mol
InChI Key: HIYMPHGMRCPBIG-UHFFFAOYSA-N
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Description

3-Nitrothiophene-2,5-dicarboxylic acid is a chemical compound with the CAS Number: 1437794-39-2 and a molecular weight of 217.16 . Its linear formula is C6H3NO6S .


Molecular Structure Analysis

The InChI code for 3-Nitrothiophene-2,5-dicarboxylic acid is 1S/C6H3NO6S/c8-5(9)3-1-2(7(12)13)4(14-3)6(10)11/h1H,(H,8,9)(H,10,11) .


Physical And Chemical Properties Analysis

3-Nitrothiophene-2,5-dicarboxylic acid has a molecular weight of 217.16 . It is recommended to be stored in a refrigerated environment .

Scientific Research Applications

1. Synthesis and Evaluation as Radiosensitizers and Cytotoxins

A series of 2- and 3-nitrothiophene-5-carboxamides, related to 3-Nitrothiophene-2,5-dicarboxylic acid, have been synthesized and evaluated for their potential as radiosensitizers and bioreductively activated cytotoxins. These compounds exhibit varying degrees of effectiveness in radiosensitizing hypoxic mammalian cells and showing selective cytotoxicity under bioreductive conditions (Threadgill et al., 1991).

2. Role in Organic Synthesis and Chemical Reactions

3-Nitrothiophene derivatives have been extensively used in organic synthesis. For instance, a one-pot synthesis method for 3-nitrothiophene and 3-nitro-2-substituted thiophenes has been developed, highlighting the versatility and efficiency of these compounds in synthetic chemistry (McNabola et al., 2015).

3. Development of Antiviral Agents

Amides of 5-nitro-2-thiophenecarboxylic acid, closely related to 3-Nitrothiophene-2,5-dicarboxylic acid, have been synthesized and evaluated as potential antiviral agents. These studies show the potential use of nitrothiophene derivatives in developing new antiviral drugs (Foye & Hefferren, 1954).

4. Applications in Antiprotozoal Activity

Thiosemicarbazone derivatives of 5-nitrothiophene-2-carboxaldehyde, which is structurally similar to 3-Nitrothiophene-2,5-dicarboxylic acid, have been synthesized and shown to possess significant antiamoebic and antitrichomonal activities, suggesting their potential in antiprotozoal drug development (Bharti et al., 2002).

Safety And Hazards

The safety data sheet for a related compound, Thiophene-2,5-dicarboxylic acid, indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

A related compound, thieno[3,2-b]thiophene-2,5-dicarboxylic acid, has been used in the synthesis of metal-organic frameworks . These frameworks have been studied for their potential applications in various fields, indicating a possible direction for future research involving 3-Nitrothiophene-2,5-dicarboxylic acid.

properties

IUPAC Name

3-nitrothiophene-2,5-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3NO6S/c8-5(9)3-1-2(7(12)13)4(14-3)6(10)11/h1H,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIYMPHGMRCPBIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1[N+](=O)[O-])C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001274892
Record name 2,5-Thiophenedicarboxylic acid, 3-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001274892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Nitrothiophene-2,5-dicarboxylic acid

CAS RN

1437794-39-2
Record name 2,5-Thiophenedicarboxylic acid, 3-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1437794-39-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Thiophenedicarboxylic acid, 3-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001274892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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